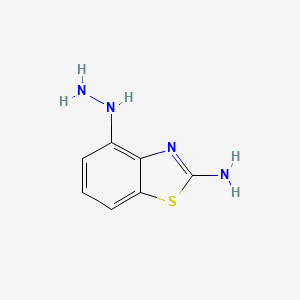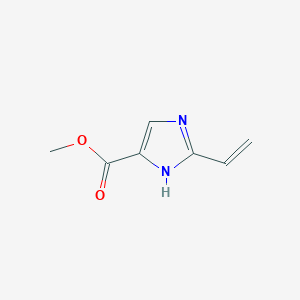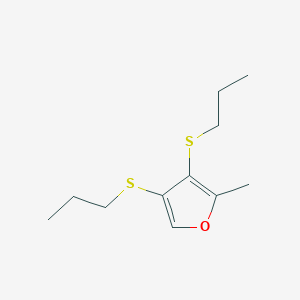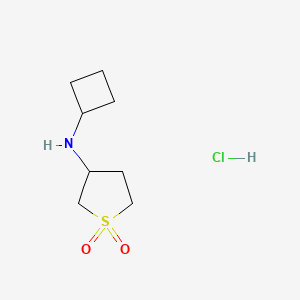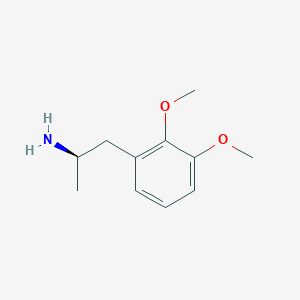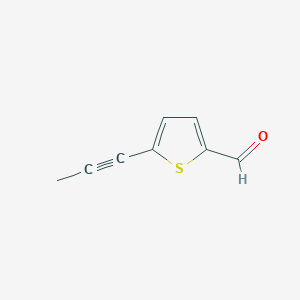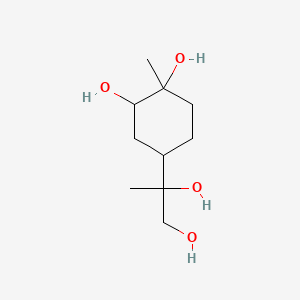
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor cyclohexane derivative under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the purity and consistency of the final product.
化学反应分析
Types of Reactions
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, acetone
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexane derivatives.
科学研究应用
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism by which 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes, leading to various biochemical effects. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
相似化合物的比较
Similar Compounds
- 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-6H-furo2,3-gbenzopyran-6-one
- 8-(1,2-Dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one
Uniqueness
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
402593-46-8 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
4-(1,2-dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8,11-14H,3-6H2,1-2H3 |
InChI 键 |
QEFNQQRVZDFDIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1O)C(C)(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


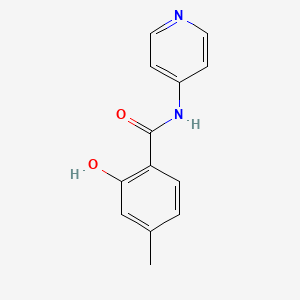
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
